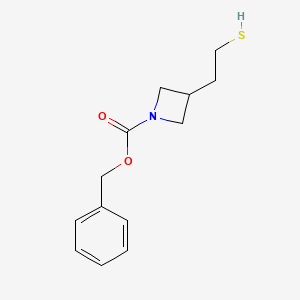![molecular formula C14H16O4 B13968411 Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- CAS No. 50714-97-1](/img/structure/B13968411.png)
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of alkyl aldehydes and alkynes, which is enabled by photoinduced hydrogen atom transfer. This method is highly efficient, producing cyclopentanones with excellent site-, regio-, and diastereoselectivity under mild conditions .
Industrial Production Methods
Industrial production of cyclopentanone derivatives often involves the use of prefunctionalized substrates that require multistep synthesis. The [3+2] cycloaddition method mentioned above is also applicable in industrial settings due to its atom-economic and straightforward nature .
化学反応の分析
Types of Reactions
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Cyclopentenone: Contains a similar cyclopentane ring but lacks the dihydroxyphenyl group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Similar structure but with a seven-membered ring.
Uniqueness
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is unique due to the presence of the dihydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
特性
CAS番号 |
50714-97-1 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
2-[3-(2,5-dihydroxyphenyl)propanoyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O4/c15-10-5-7-12(16)9(8-10)4-6-14(18)11-2-1-3-13(11)17/h5,7-8,11,15-16H,1-4,6H2 |
InChIキー |
GUWNWVMZYFPNSS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)C(=O)CCC2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


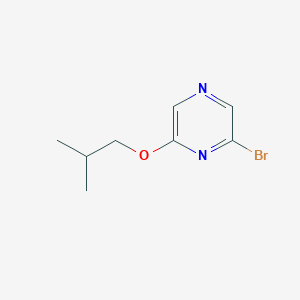

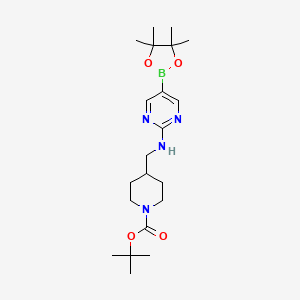
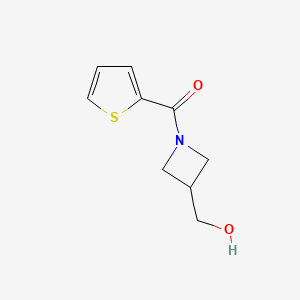
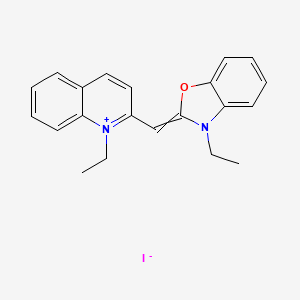
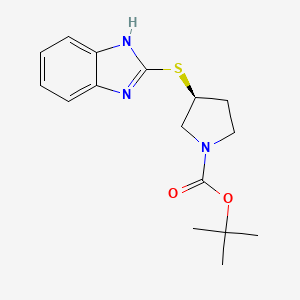
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
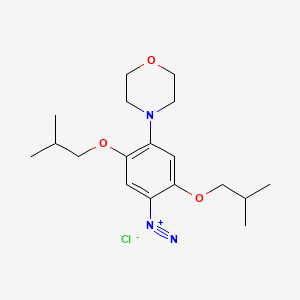
![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)

